Lurtotecan hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWMYRMOGIXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Water Soluble Analogues:these Derivatives Are Designed to Overcome the Poor Aqueous Solubility of Cpt. Modifications Often Involve Adding Ionizable or Hydrophilic Groups to the a or B Rings of the Pentacyclic Structure.wikipedia.orgnih.gov
Topotecan (B1662842): This was the first CPT analogue approved for clinical use. nih.gov It features a dimethylaminomethyl group at the 9-position, which contains a tertiary amine that increases water solubility. cabidigitallibrary.orgnih.gov
Irinotecan (B1672180) (CPT-11): This analogue is a prodrug that is converted in vivo to its active metabolite, SN-38. cabidigitallibrary.org It has a large carbamate (B1207046) side chain at the 10-position, which enhances solubility. cabidigitallibrary.orgnih.gov
Lipophilic Analogues:increasing Lipophilicity Can Enhance Intracellular Accumulation and Improve the Stability of the Lactone Ring by Favoring Its Partition into Red Blood Cells.wikipedia.org
Silatecans (e.g., DB-67): These compounds have an alkylsilyl group at position 7, which increases lipophilicity and allows them to cross the blood-brain barrier. wikipedia.org They have also shown reduced interaction with human serum albumin, which contributes to their stability in the blood. wikipedia.org
Karenitecins: This group also features modifications at position 7 to increase lipophilicity and stability. wikipedia.org
Other Clinically Investigated Analogues:numerous Other Derivatives Have Been Synthesized and Evaluated in Clinical Trials.
Lurtotecan Hydrochloride: A Semisynthetic Camptothecin (B557342) Analogue
Lurtotecan (also known as GI147211) is a semisynthetic analogue of Camptothecin developed for its potential antineoplastic activity. cancer.govwikipedia.org It is characterized by specific structural modifications intended to enhance its properties as a topoisomerase I inhibitor. medkoo.com Structurally, Lurtotecan is 7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin. nih.gov It belongs to the camptothecin class of organic compounds, which feature a distinctive planar pentacyclic ring structure with a pyrrolo[3,4-beta]-quinoline core and an α-hydroxy lactone E-ring with an (S) configuration at the C20 chiral center. drugbank.com
The mechanism of action for Lurtotecan is consistent with that of other camptothecin derivatives. cancer.govmedkoo.com It functions by selectively stabilizing the covalent complex between DNA and the topoisomerase I enzyme. cancer.govnih.gov This action inhibits the re-ligation step of the enzyme's catalytic cycle, where it would normally reseal the single-strand DNA break it created. cancer.govmedkoo.com The formation of this stable ternary enzyme-drug-DNA complex during the S phase of the cell cycle leads to critical consequences for the cell. medkoo.com When the DNA replication machinery collides with these stabilized complexes, it results in the formation of irreversible double-strand DNA breaks. medkoo.comnih.gov This severe DNA damage ultimately inhibits further DNA replication and triggers apoptosis, or programmed cell death. medkoo.comnih.gov
In addition to its primary role in inhibiting DNA replication, research suggests Lurtotecan may have other cellular effects, including the inhibition of RNA synthesis and the stimulation of topoisomerase I degradation, potentially through the ubiquitin-proteasome pathway. cancer.govmedkoo.comnih.gov Lurtotecan has been investigated in clinical trials, including in a liposomal formulation (known as OSI-211 or NX-211) designed to improve its delivery to tumors. nih.govresearchgate.netmedkoo.com However, its development was ultimately discontinued. wikipedia.org
Interaction with DNA Topoisomerase I
Lurtotecan's primary cellular target is DNA topoisomerase I, a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and other vital cellular processes. drugbank.comnih.gov Unlike some anticancer agents that directly damage DNA, Lurtotecan acts as a "poison," interfering with the normal catalytic cycle of this enzyme.
Selective Stabilization of Topoisomerase I-DNA Covalent Complex
The catalytic cycle of topoisomerase I involves the creation of a transient single-strand break in the DNA backbone. This process forms a temporary covalent intermediate known as the topoisomerase I-DNA cleavage complex (Top1cc). gibsononcology.com Lurtotecan exerts its effect by selectively binding to and stabilizing this complex. nih.govmedkoo.comcancer.gov This stabilization prevents the subsequent re-ligation of the DNA strand, effectively trapping the enzyme on the DNA. gibsononcology.comwikipedia.org The lactone ring of camptothecin analogues like Lurtotecan is crucial for this inhibitory activity. aacrjournals.org
Formation of Enzyme-Drug-DNA Ternary Complex
The interaction of Lurtotecan with the Top1cc results in the formation of a stable ternary complex, consisting of the enzyme, the drug, and the DNA. nih.govmedkoo.comcancer.gov This complex is central to the drug's mechanism, as it is the primary lesion that disrupts normal DNA metabolism. nih.gov The formation of this ternary complex effectively sequesters topoisomerase I, preventing it from carrying out its essential functions elsewhere in the genome. nih.gov
Cell Cycle Specificity: S-Phase Interference
The cytotoxic effects of Lurtotecan are most pronounced in cells undergoing DNA replication, demonstrating a clear S-phase specificity. cancer.govwikipedia.orgmedkoo.com During the S-phase of the cell cycle, the progression of the DNA replication fork is essential for duplicating the genome. When a replication fork encounters the Lurtotecan-stabilized ternary complex, a series of catastrophic events is initiated. nih.gov While the primary activity is in the S-phase, some camptothecin analogues have also been shown to affect cells in the G1 and G2 phases, albeit to a lesser extent. nih.gov
Downstream Cellular Consequences of Topoisomerase I Poisoning
The trapping of topoisomerase I on the DNA by Lurtotecan triggers a cascade of downstream cellular events that are ultimately responsible for its anticancer activity.
Inhibition of DNA Religation
A direct consequence of the formation of the ternary complex is the inhibition of the DNA religation step of the topoisomerase I catalytic cycle. nih.govmedkoo.comcancer.gov Normally, after relieving torsional strain, topoisomerase I rapidly reseals the single-strand break it created. Lurtotecan's presence within the complex physically obstructs this process, leading to a persistent single-strand break. gibsononcology.comwikipedia.org
Induction of Double-Stranded DNA Breakages
The collision of an advancing replication fork with the stalled ternary complex is a critical event that converts the initial single-strand break into a more lethal double-strand break. nih.govaacrjournals.org These double-strand breaks are highly cytotoxic lesions that are difficult for the cell to repair accurately. gibsononcology.com The accumulation of these breaks overwhelms the cell's DNA repair capacity, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govmedkoo.comcancer.gov
| Mechanistic Step | Key Interacting Molecules | Cellular Consequence |
| Stabilization of Top1cc | Lurtotecan, DNA Topoisomerase I, DNA | Formation of a stable ternary complex. nih.govcancer.gov |
| S-Phase Interference | Replication Fork, Ternary Complex | Collision leads to replication arrest. nih.govwikipedia.org |
| Inhibition of Religation | Lurtotecan, Topoisomerase I-DNA Complex | Persistent single-strand DNA breaks. nih.govcancer.gov |
| Induction of DNA Damage | Replication Machinery, Ternary Complex | Conversion of single-strand breaks to double-strand breaks, leading to apoptosis. nih.govaacrjournals.org |
Table 1: Summary of this compound's Mechanism of Action
Preclinical and Translational Pharmacokinetics and Metabolism of Lurtotecan Hydrochloride
Pharmacokinetic Profiles in Animal Models and Early Translational Studies
Lurtotecan (B1684465) hydrochloride's pharmacokinetic (PK) profile has been extensively studied in various animal models, often in comparison to its liposomal formulation, known as NX 211 or OSI-211. These studies reveal significant differences in drug exposure and distribution, highlighting the impact of the delivery system on the compound's behavior in vivo.
Preclinical studies in animal models demonstrate that the pharmacokinetic profile of lurtotecan is characterized by rapid clearance and a multi-phasic elimination pattern when administered as a free drug. nih.govresearchgate.net In a phase I clinical study, the disposition of lurtotecan was described by a linear three-compartment model. researchgate.net On the first day of administration, the total drug exhibited alpha, beta, and gamma half-lives of 0.095, 0.91, and 7.1 hours, respectively. nih.gov By day four, these half-lives were 0.062, 1.2, and 15 hours, showing some variation with continued administration. nih.gov The total drug area under the curve (AUC) was 0.057 µg•h/mL on day one and 0.064 µg•h/mL on day four, with the active lactone form accounting for approximately 25% of the total exposure. nih.gov
The development of a low-clearance liposomal formulation, NX 211, dramatically altered these plasma metrics. nih.govportico.org In comparative studies in nude mice, NX 211 led to a significant increase in plasma residence time. nih.govaacrjournals.org This resulted in a substantial, approximately 1500-fold increase in the plasma AUC compared to free lurtotecan. nih.govaacrjournals.org Consequently, the systemic plasma clearance for NX 211 was decreased by almost 1500-fold. aacrjournals.org The liposomal formulation also significantly increased the plasma Cmax, mean residence time (MRT), and half-life. aacrjournals.org In patients with advanced leukemia, the mean systemic clearance of lurtotecan administered as OSI-211 was found to be 0.946 L/hour/m². nih.gov This profound alteration in pharmacokinetics is a key feature of the liposomal delivery strategy, designed to prolong circulation and enhance drug exposure. aacrjournals.org
| Parameter | Lurtotecan (Free Drug) | NX 211 (Liposomal Lurtotecan) | Reference |
|---|---|---|---|
| Plasma AUC | 0.057 µg•h/mL (Day 1) | ~1500-fold increase vs. free drug | nih.govnih.gov |
| Terminal Half-Life (t½) | 7.1 h (Day 1, gamma) | Significantly increased vs. free drug | nih.govaacrjournals.org |
| Systemic Clearance (Cl) | Rapid | ~1500-fold decrease vs. free drug | researchgate.netaacrjournals.org |
| Mean Residence Time (MRT) | Not explicitly stated | Significantly increased vs. free drug | aacrjournals.org |
The volume of distribution (Vd) is a key pharmacokinetic parameter that indicates the extent of a drug's distribution in body tissues compared to the plasma. For lurtotecan, this parameter is also heavily influenced by its formulation. Studies in animal models revealed that the liposomal formulation NX 211 had a greatly restricted volume of distribution compared to the free drug. nih.govaacrjournals.org This suggests that encapsulating lurtotecan within liposomes alters its tissue distribution, confining it more to the central (plasma) compartment. nih.govaacrjournals.org This restriction is consistent with the observed increase in plasma concentration and reduced clearance of the liposomal drug. aacrjournals.org
Biodistribution studies using radiolabeled lurtotecan have provided critical insights into its accumulation in tumors and other tissues. In studies with tumor-bearing mice, the liposomal formulation NX 211 demonstrated markedly enhanced delivery to tumor sites. nih.govaacrjournals.org
Evaluation of tissues 24 hours after administration of either [¹⁴C]NX 211 or [¹⁴C]lurtotecan to mice bearing ES-2 human ovarian cancer xenografts showed a 40-fold increase in the amount of radiolabeled compound in the tumors of mice that received the liposomal formulation. nih.govaacrjournals.org Further studies in different xenograft models confirmed this preferential tumor accumulation. For instance, compared to free lurtotecan, [¹⁴C]NX 211 treatment resulted in a 9- to 67-fold increase in radioactive material in the tumors. aacrjournals.org This enhanced drug delivery to the tumor is believed to contribute significantly to the improved antitumor efficacy observed with the liposomal formulation. nih.govaacrjournals.org
| Xenograft Model | Tissue | Fold Increase in Accumulation ([¹⁴C]NX 211 vs. [¹⁴C]Lurtotecan) | Reference |
|---|---|---|---|
| ES-2 (Ovarian) | Tumor | ~40-fold | nih.govaacrjournals.org |
| KB (Epidermoid) | Tumor | 9- to 67-fold overall | aacrjournals.org |
| KBV (Epidermoid) | Tumor |
Volume of Distribution in Animal Models
Biotransformation Pathways and Stability Considerations
The chemical stability and transformation of lurtotecan are critical factors influencing its biological activity. Key considerations include the hydrolysis of its active lactone ring and its sensitivity to light.
Binding to plasma proteins, particularly human serum albumin, is known to stabilize the lactone form of other camptothecins, and a similar effect can be expected for lurtotecan. eur.nl In addition, erythrocytes can act as a reservoir for some camptothecins, taking up the lactone form and subsequently releasing it. eur.nl A primary motivation for developing the liposomal formulation NX 211 was to improve the pharmacokinetic profile and, specifically, to enhance the stability of the lactone ring, thereby maintaining the drug in its active state for a longer duration. portico.org
Lurtotecan is highly sensitive to light, undergoing rapid photodegradation. aacrjournals.orgnih.gov Exposure of lurtotecan to light, particularly in plasma samples, leads to the formation of a distinct product identified as 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC) . aacrjournals.orgnih.gov The formation of MEC occurs via photolysis, which involves the cleavage of the piperazino moiety at the N-C bond of the B-ring. aacrjournals.orgnih.gov
This degradation pathway is not a result of enzymatic metabolism; studies with human liver microsomes showed that MEC was not produced, indicating it is not a metabolite of the cytochrome P-450 system. aacrjournals.orgnih.gov The rate of this photodegradation is dependent on light intensity. aacrjournals.orgnih.gov Notably, the resulting photodegradant, MEC, was found to be a highly potent cytotoxic agent, demonstrating approximately 2- to 18-fold greater cytotoxicity than lurtotecan itself in various human tumor cell lines. aacrjournals.orgnih.gov These findings underscore the critical importance of protecting lurtotecan solutions from light during preparation and handling to prevent the unintended formation of this more potent compound. aacrjournals.orgnih.gov
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P-450 Independence for MEC formation)
The metabolism of lurtotecan hydrochloride is unique among camptothecin (B557342) analogs. A notable characteristic is the formation of its primary observed metabolite, 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC), through a non-enzymatic pathway. Research has demonstrated that MEC is a product of the rapid photolysis of lurtotecan, meaning it is formed when the drug is exposed to light. eur.nl The rate of this degradation is inversely proportional to the concentration of the lurtotecan formulation and is highly dependent on the intensity of the light exposure. eur.nl
Crucially, in vitro studies have established that the formation of MEC is independent of the cytochrome P-450 (CYP450) enzyme system, which is a major pathway for the metabolism of many other drugs, including other camptothecins like irinotecan (B1672180). eur.nlresearchgate.net Experiments conducted with human liver microsomes, a key tool for studying drug metabolism, showed that lurtotecan was not converted to MEC, indicating that it is not a product of hepatic metabolic degradation by CYP450 enzymes. eur.nlnih.gov This finding underscores the importance of handling lurtotecan formulations with protection from light to prevent the formation of this more cytotoxic photodegradant. eur.nl
While the photolytic pathway to MEC is well-documented, extensive searches of available scientific literature did not yield specific information on other significant enzymatic metabolic pathways for this compound itself, such as through carboxylesterases or glucuronidation, which are prominent in the metabolism of other camptothecins like irinotecan. eur.nlnih.govnih.gov Studies on the liposomal formulation of lurtotecan mention that encapsulation significantly alters its metabolism, but specific enzymatic routes for the parent drug remain largely undocumented in the reviewed literature. researchgate.net
Factors Influencing Pharmacokinetic Variability (e.g., Formulation Effects)
The pharmacokinetic profile of lurtotecan is significantly influenced by its formulation, with substantial differences observed between the free drug and its liposomal preparations, such as NX 211 (also known as OSI-211). nih.gov Liposomal encapsulation is a primary factor driving pharmacokinetic variability, leading to marked changes in drug distribution, clearance, and plasma residence time. nih.govacs.org
Comparative preclinical studies in mice have highlighted the profound impact of the liposomal formulation on pharmacokinetic parameters. Encapsulating lurtotecan in liposomes (NX 211) results in a dramatically increased plasma area under the curve (AUC), a measure of total drug exposure. One study reported a staggering 1500-fold increase in the plasma AUC for NX 211 compared to the free form of lurtotecan. nih.govacs.org This is accompanied by a significantly longer plasma residence time and a more restricted volume of distribution, suggesting that the liposomal formulation keeps the drug within the bloodstream for longer and alters its distribution into tissues. acs.org
| Parameter | Free Lurtotecan | Liposomal Lurtotecan (NX 211) | Fold Increase |
| Plasma AUC | ~0.069 µg·h/mL | ~127 µg·h/mL | ~1500x |
| Plasma Half-life | ~0.83 h | ~6.8 h | ~8x |
| Tumor Accumulation | Baseline | 40x higher in ES-2 xenografts | 40x |
| Therapeutic Index | Baseline | 3x improvement in KB/ES-2 models | 3x |
| Data derived from preclinical studies in mice and may not be directly transferable to humans. |
This alteration in pharmacokinetics also contributes to increased inter-patient variability. In human studies, the administration of liposomal lurtotecan (NX 211) resulted in a higher degree of variability in pharmacokinetic behavior compared to that reported for the free drug. The inter-patient variability in plasma clearance for NX 211 was 95.4%, whereas for free lurtotecan it was 46%. A similar trend was observed for the volume of distribution, with variability of 113% for NX 211 versus 52% for the free drug.
This increased variability with liposomal formulations is a recognized phenomenon in cancer nanotechnology. eur.nl Factors potentially contributing to this variability in liposomal drug pharmacokinetics include patient-specific characteristics like age, gender, and the function of the mononuclear phagocyte system (reticuloendothelial system), which is involved in clearing liposomes from circulation. eur.nl Therefore, while liposomal formulation of lurtotecan significantly enhances drug exposure, it also introduces a greater degree of pharmacokinetic variability between individuals.
Structure Activity Relationships Sar and Analogue Development of Lurtotecan
Core Pentacyclic Camptothecin (B557342) Structure and Chiral Centers in Lurtotecan (B1684465)
Lurtotecan, like all camptothecin analogues, is built upon a fundamental pentacyclic ring system. drugbank.comresearchgate.net This structure consists of five rings labeled A, B, C, D, and E. The A, B, and C rings together form a pyrrolo[3,4-b]-quinoline moiety. drugbank.comresearchgate.net A critical feature of this class of compounds is the α-hydroxy lactone in the E-ring, which contains a chiral center at the C20 position. aacrjournals.orgdrugbank.com For biological activity, the (S) configuration at this chiral center is essential; the (R) configuration is inactive. wikipedia.org This (S) configuration is a hallmark of lurtotecan and other active camptothecin derivatives. drugbank.com The planar nature of this pentacyclic structure is considered a key factor in its ability to inhibit topoisomerase I. researchgate.net
Significance of Substitutions in the Lurtotecan Hydrochloride Structure
The specific substitutions on the camptothecin skeleton are what define lurtotecan and are crucial for its particular chemical and biological properties. wikipedia.orgbionity.com These modifications were strategically designed to improve upon the characteristics of the parent compound, camptothecin.
A key modification in lurtotecan is the introduction of a 4-methylpiperazino-methylene group at the 7-position of the B-ring. wikipedia.orgbionity.com The presence of basic nitrogen in this side chain significantly increases the hydrophilicity of the molecule, making it more water-soluble. wikipedia.orgbionity.comnih.gov This enhanced water solubility is a notable advantage over many other camptothecin derivatives. wikipedia.orgnih.gov For instance, lurtotecan's water solubility is 5.8 mg/mL, which is higher than that of topotecan (B1662842) (3.1 mg/mL). nih.gov This characteristic is important for its formulation and administration.
Lurtotecan features an ethylenedioxy ring that bridges positions 10 and 11 on the A-ring, creating a hexacyclic structure. wikipedia.orgbionity.comnih.gov This modification contributes to the compound's increased potency. wikipedia.orgbionity.com While both methylenedioxy and ethylenedioxy substitutions at these positions can create more water-soluble and potent derivatives, research suggests that ethylenedioxy analogues may be slightly less potent than their methylenedioxy counterparts due to potential unfavorable steric interactions with the topoisomerase I enzyme. wikipedia.orgbionity.com Nevertheless, this ring system is a critical feature of lurtotecan's design. wikipedia.orgbionity.com
Role of the Methylpiperazino Group at Position 7
Impact of Structural Modifications on Topoisomerase I Inhibitory Activity and Cytotoxicity
The structural features of lurtotecan directly influence its primary mechanism of action: the inhibition of topoisomerase I. By stabilizing the covalent complex between topoisomerase I and DNA, lurtotecan prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis. wikipedia.org
The combination of the ethylenedioxy bridge and the methylpiperazino group in lurtotecan results in a potent topoisomerase I inhibitor with significant cytotoxic activity. nih.govpageplace.de However, research has also shown that modifications to these groups can further alter its activity. For example, adding a chloromethyl group at position 7 to 10,11-ethylenedioxy analogues can lead to even greater cytotoxicity, though this often comes at the cost of reduced water solubility. wikipedia.orgbionity.com
Development and Evaluation of Lurtotecan Analogues and Derivatives
The development of lurtotecan has been part of a broader effort to synthesize and evaluate numerous camptothecin analogues to optimize their therapeutic index. aacrjournals.orgnih.gov
Research into the structure-activity relationships of camptothecins has shown that alkyl substitutions at the C7 position generally lead to increased cytotoxicity. wikipedia.orgbionity.com These alkyl groups are thought to react with DNA in the presence of topoisomerase I, enhancing the drug's tumor-fighting activity. wikipedia.org Increasing the length of the carbon chain at this position can also increase lipophilicity, which has been correlated with greater potency and stability in human plasma. wikipedia.orgbionity.com
A relevant example is the photodegradant of lurtotecan, 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC). aacrjournals.orgnih.gov MEC is formed by the cleavage of the piperazino group from lurtotecan upon exposure to light. aacrjournals.orgnih.gov Studies have demonstrated that MEC is significantly more cytotoxic than lurtotecan itself, being approximately 2 to 18 times more potent in inhibiting cell growth in various human tumor cell lines. aacrjournals.orgnih.gov This increased cytotoxicity is consistent with the general observation that alkylated substitutions at C7 enhance topoisomerase I-inhibitory activity. aacrjournals.org However, this increased potency is also associated with decreased aqueous solubility. aacrjournals.org Another analogue, 7-chloromethyl-10,11-ethylenedioxy-camptothecin, has also been found to be a more potent inhibitor of cell growth than lurtotecan. aacrjournals.org
Table 1: In Vitro Cytotoxicity of Lurtotecan and Related Compounds
| Compound | Average IC50 (nM) | Fold Difference vs. MEC |
| MEC | Data not specified | 1.0 |
| Lurtotecan | Data not specified | 3.4 ± 0.88 |
| SN-38 | Data not specified | 3.5 ± 1.1 |
| Topotecan | Data not specified | 13 ± 3.0 |
| This table is based on data from a study assessing the growth inhibition potential in seven human tumor cell lines after a 5-day continuous exposure. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Data adapted from Clinical Cancer Research. aacrjournals.org |
Comparative Structure-Activity Relationship (SAR) Analysis with other Camptothecin Analogues (e.g., Irinotecan (B1672180), Topotecan, Exatecan)
Lurtotecan is a hexacyclic CPT derivative characterized by a 10,11-ethylenedioxy bridge, which creates an additional ring fused to the A-ring, and a 7-substituted piperazino moiety on the B-ring. cabidigitallibrary.orgaacrjournals.org This hexacyclic structure was predicted to confer superior antitumor properties. cabidigitallibrary.org In contrast, topotecan features a dimethylaminomethyl group at C-9 and a hydroxyl group at C-10, modifications designed to enhance water solubility. cabidigitallibrary.org Irinotecan, a prodrug, has an ethyl group at C-7 and a bulky [4-(1-piperidino)-1-piperidino]carbonyloxy substituent at C-10. cabidigitallibrary.org It is metabolized in vivo to the active form, SN-38, which retains the 7-ethyl group but has a 10-hydroxy group, a substitution pattern known to enhance the stability of the drug-DNA-enzyme complex. cabidigitallibrary.org Exatecan (B1662903), like lurtotecan, is a hexacyclic analogue and is noted for its high potency. kuleuven.be
Initial in vitro studies found lurtotecan to be more water-soluble and more cytotoxic than topotecan. nih.gov However, despite promising preclinical activity, clinical trials with lurtotecan did not demonstrate a significantly better antitumor profile when compared with topotecan or irinotecan (SN-38). nih.govresearchgate.net Preclinical research has shown exatecan to be more potent than SN-38, topotecan, and camptothecin, with an inhibitory effect up to 10 times greater than that of topotecan. kuleuven.be In various human tumor xenografts, exatecan demonstrated greater activity than irinotecan, topotecan, and lurtotecan. kuleuven.be
Interestingly, a photodegradant of lurtotecan, identified as 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC), was found to be significantly more cytotoxic—approximately 2 to 18 times more potent—than lurtotecan, topotecan, and SN-38 in several human tumor cell lines. aacrjournals.org This suggests that while the core hexacyclic structure of lurtotecan is highly active, the specific piperazino moiety at the C-7 position may modulate this potency downwards compared to a simpler alkyl substitution. aacrjournals.org
Table 1: Comparison of Structural Features of Lurtotecan and Other Camptothecin Analogues Data derived from multiple sources. cabidigitallibrary.orgaacrjournals.org
| Compound | Key Structural Modifications | Classification |
| Lurtotecan | 7-{[4-methylpiperazino]methyl}, 10,11-ethylenedioxy | Hexacyclic Camptothecin |
| Irinotecan | 7-ethyl, 10-[4-(1-piperidino)-1-piperidino]carbonyloxy | Pentacyclic Camptothecin (Prodrug) |
| SN-38 | 7-ethyl, 10-hydroxy | Pentacyclic Camptothecin (Active Metabolite) |
| Topotecan | 9-[(dimethylamino)methyl], 10-hydroxy | Pentacyclic Camptothecin |
| Exatecan | 10-fluoro, 11-methyl, 7-CH2-N(CH2CH2)2O | Hexacyclic Camptothecin |
Table 2: Comparative In Vitro/In Vivo Activity of Lurtotecan and Analogues This table presents a qualitative summary of comparative potency from preclinical studies. aacrjournals.orgkuleuven.benih.gov
| Comparison | Finding | Reference |
| Lurtotecan vs. Topotecan | Lurtotecan showed higher in vitro cytotoxicity in initial studies. | nih.gov |
| Lurtotecan vs. Topotecan/Irinotecan | Clinical trials failed to show a significant activity benefit for lurtotecan. | nih.govresearchgate.net |
| Exatecan vs. Lurtotecan, Topotecan, Irinotecan | Exatecan demonstrated greater antitumor activity in human tumor xenografts. | kuleuven.be |
| MEC (Lurtotecan Photodegradant) vs. Lurtotecan, Topotecan, SN-38 | MEC was 2-18 fold more cytotoxic than the other compounds tested. | aacrjournals.org |
Relationship to Indenoisoquinolines and Binding Modes
Lurtotecan is a member of the camptothecin class of topoisomerase I (Top1) inhibitors. The indenoisoquinolines are a distinct, non-camptothecin class of Top1 inhibitors that were developed to overcome some of the liabilities of camptothecins, such as the chemical instability of the E-ring lactone at physiological pH and susceptibility to drug efflux pumps. plos.orgnih.gov The relationship between lurtotecan and the indenoisoquinolines is therefore one of functional analogy, as both target the same enzyme, but they possess different core chemical scaffolds. nih.gov
The mechanism of action for both classes is the stabilization of the covalent Top1-DNA cleavage complex. plos.orgresearchgate.net This ternary complex (Drug-Top1-DNA) acts as a roadblock to the DNA replication machinery, leading to the formation of lethal double-strand breaks in cancer cells. nih.gov The binding mode for both lurtotecan (as a camptothecin) and the indenoisoquinolines involves intercalation of their planar aromatic ring systems between the DNA base pairs at the site of cleavage. plos.orgvliz.be
For camptothecins, crystallographic studies of the topotecan-Top1-DNA ternary complex have revealed specific interactions that stabilize the complex. The drug intercalates at the +1/−1 position of the scissile strand, and key hydrogen bonds are formed between the drug and residues of the enzyme, such as Arg364 and Asn722, as well as with the DNA itself. vliz.be The planar structure of the drug is essential for this intercalative binding.
Indenoisoquinolines are designed to mimic this intercalative binding and stabilization of the cleavage complex. plos.org Molecular modeling and structural studies show that they also intercalate at the cleavage site and engage in hydrogen bonding with residues like Arg364 and Asn722, in a binding mode that is nearly identical to that of camptothecins. nih.gov Despite this similarity, the DNA cleavage patterns induced by indenoisoquinolines can differ from those produced by camptothecins, suggesting subtle differences in their interaction with the Top1-DNA complex. researchgate.net Furthermore, some indenoisoquinolines have been found to possess dual mechanisms of action, such as inhibiting the DNA repair enzyme tyrosyl-DNA phosphodiesterase I (TDP1) or binding to G-quadruplex structures in oncogene promoters like MYC, representing a potential divergence from the singular Top1 poisoning mechanism of lurtotecan. nih.govnih.govacs.org
Table 3: Comparison of Lurtotecan (Camptothecin class) and Indenoisoquinolines Data derived from multiple sources. plos.orgnih.govnih.govvliz.be
| Feature | Lurtotecan (as a Camptothecin) | Indenoisoquinolines |
| Core Scaffold | Pentacyclic/Hexacyclic quinoline (B57606) alkaloid | Indenoisoquinoline (non-camptothecin) |
| Primary Target | DNA Topoisomerase I | DNA Topoisomerase I |
| Mechanism | Stabilization of the Top1-DNA cleavage complex | Stabilization of the Top1-DNA cleavage complex |
| Binding Mode | Intercalation at the DNA cleavage site | Intercalation at the DNA cleavage site |
| Chemical Stability | E-ring lactone is susceptible to hydrolysis, leading to inactivation. | Lactam ring is stable; not prone to hydrolysis. |
| Drug Resistance | Can be a substrate for efflux pumps (e.g., ABCG2). | Generally not substrates for efflux pumps like ABCG2. |
| Additional Mechanisms | Primarily a Top1 poison. | Some analogues show dual inhibition of TDP1 or bind to G-quadruplexes. |
Molecular and Cellular Mechanisms of Resistance to Lurtotecan Hydrochloride
Topoisomerase I Gene and Protein Alterations
The primary target of lurtotecan (B1684465) is the nuclear enzyme DNA topoisomerase I (Top1). Alterations in the gene encoding this enzyme or in the expression levels of the protein are key mechanisms of resistance.
Mutations in the TOP1 gene can lead to amino acid substitutions in the topoisomerase I enzyme, which may decrease the binding affinity of lurtotecan. This reduced affinity weakens the drug's ability to stabilize the Top1-DNA cleavable complex, a crucial step for its cytotoxic effect. nih.govacs.org Computational studies have been instrumental in understanding how specific mutations impact the binding of camptothecin (B557342) analogues, including lurtotecan.
One comprehensive study analyzed the binding energies of lurtotecan and other camptothecins to ten different Top1 mutants. nih.govacs.org The findings indicated that mutations near the drug's active binding site can significantly weaken drug binding, leading to resistance. nih.gov Lurtotecan, along with other newer derivatives, generally showed stronger binding energies to this set of mutants compared to older compounds like topotecan (B1662842) and camptothecin, suggesting it may be less susceptible to resistance from these specific mutations. nih.govacs.org However, conformational fluctuations in the enzyme caused by these mutations can still impact drug efficacy. nih.gov
Table 1: Investigated Topoisomerase I Mutations and Their Potential Impact on Drug Binding
This table summarizes Topoisomerase I mutations that have been studied in relation to camptothecin analog binding. These mutations can alter the conformation of the drug-binding pocket, potentially leading to resistance.
| Topoisomerase I Mutation | Location/Domain | General Consequence |
|---|---|---|
| F361S | Core Subdomain I | Affects drug-DNA-enzyme complex stability. nih.govresearchgate.net |
| G363C | Core Subdomain I | Alters interaction with the drug. nih.govresearchgate.net |
| R364H | Core Subdomain I | Key residue for binding; mutation significantly weakens interaction. nih.govresearchgate.net |
| G503S | Core Subdomain II | Impacts the structural integrity of the binding site. nih.gov |
| D533G/N | Core Subdomain II | Affects the positioning of the drug within the cleavage complex. nih.gov |
| G717V | Linker Domain | Can induce conformational changes affecting drug binding. nih.gov |
| N722S/A | C-terminal Domain | Reduces hydrogen bonding with the drug, decreasing binding affinity. nih.gov |
| T729A | C-terminal Domain | Contributes to the stability of the ternary complex. nih.gov |
The cytotoxic efficacy of topoisomerase I inhibitors is positively correlated with the expression level of the Top1 enzyme. nih.gov A reduction in the total amount of Top1 protein within the cancer cell is a well-established mechanism of acquired resistance to camptothecins. iiarjournals.orgmdpi.com Cells with lower levels of Top1 present fewer targets for lurtotecan to act upon. Consequently, the number of drug-stabilized cleavable complexes formed is insufficient to trigger cell death, rendering the cell resistant. nih.govnih.gov
This downregulation of Top1 can occur through several mechanisms, including transcriptional repression of the TOP1 gene or through accelerated degradation of the Top1 protein, often mediated by the ubiquitin-proteasome pathway. nih.govmedkoo.com Human cancer cells that have been experimentally depleted of Top1 demonstrate resistance to camptothecin, confirming the importance of target expression levels for drug sensitivity. nih.gov
Topoisomerase I Mutations Affecting Drug Binding
Drug Transport Mechanisms and Reduced Cellular Accumulation
For lurtotecan to be effective, it must first accumulate within the cancer cell to a sufficient concentration to engage with its Top1 target. Mechanisms that reduce this intracellular accumulation are a major cause of multidrug resistance. nih.govresearchgate.net
The ATP-binding cassette (ABC) superfamily of transporters are membrane proteins that function as energy-dependent efflux pumps, actively removing a wide variety of substances, including chemotherapeutic drugs, from the cell. aacrjournals.orgoaepublish.com Overexpression of certain ABC transporters is a common mechanism of resistance to camptothecin derivatives. iiarjournals.org The most prominent pumps implicated in resistance to this class of drugs are P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). nih.govoaepublish.commdpi.com
These pumps recognize camptothecins as substrates and transport them out of the cell, thereby lowering the intracellular drug concentration and reducing the formation of cytotoxic Top1-DNA complexes. mdpi.comaacrjournals.org Many common Top1 inhibitors, such as topotecan and SN-38 (the active metabolite of irinotecan), are known substrates for both P-gp and, particularly, ABCG2. aacrjournals.orgmdpi.com Overexpression of ABCG2 has been shown to confer significant resistance to SN-38 and topotecan. mdpi.com
While many camptothecins are susceptible to efflux, some newer analogues are designed to be poor substrates for these pumps. nih.gov Preclinical studies have shown lurtotecan to have superior potency compared to topotecan, even in the multidrug-resistant ovarian cancer cell line SKVLB, which overexpresses efflux pumps. iiarjournals.org This suggests that lurtotecan may be less affected by these resistance mechanisms than some other agents in its class, though it is still considered a potential substrate.
Table 2: Key Efflux Pumps in Lurtotecan Resistance
This table outlines the primary ABC transporters involved in multidrug resistance and their relevance to camptothecin-class drugs like lurtotecan.
| Efflux Pump | Gene Name | Function and Role in Resistance |
|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 (MDR1) | An extensively studied efflux pump that transports a broad range of hydrophobic drugs. oaepublish.com It contributes to resistance against various camptothecins. aacrjournals.org |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | A key transporter conferring resistance to many Top1 inhibitors, including topotecan and SN-38. mdpi.commdpi.com Its overexpression is a significant factor in irinotecan (B1672180) resistance. mdpi.com |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Another member of the ABC transporter family implicated in multidrug resistance, though P-gp and ABCG2 are more commonly associated with camptothecin resistance. iiarjournals.orgnih.gov |
Modifications in DNA Repair and Signaling Pathways
The formation of the ternary lurtotecan-Top1-DNA complex is not immediately lethal. The cytotoxicity arises when these complexes collide with advancing DNA replication forks, leading to the formation of DNA double-strand breaks. iiarjournals.orgnih.gov Therefore, the cell's ability to repair this damage or alter the signaling pathways that lead to cell death is a critical determinant of resistance. nih.govmdpi.com
Resistance can emerge from alterations in the complex network of the DNA Damage Response (DDR). mdpi.com An enhanced capacity to repair the DNA lesions induced by lurtotecan can allow cancer cells to survive treatment. Experimental models suggest three general mechanisms of resistance related to the cellular response: reduced drug accumulation, alterations in Top1, and changes in the cellular response to the formation of the ternary complex. researchgate.net
Key DNA repair pathways involved in processing damage from Top1 inhibitors include those for single-strand breaks (SSB) and double-strand breaks (DSB). nih.gov For example, the protein Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is specifically involved in repairing Top1-mediated DNA damage by excising the Top1 protein covalently trapped on the DNA. nih.gov Overexpression or increased activity of TDP1 or other repair factors could potentially contribute to lurtotecan resistance. Furthermore, enhanced efficiency in DSB repair pathways, such as homologous recombination (HR) or non-homologous end joining (NHEJ), can mend the lethal double-strand breaks that are the ultimate result of Top1 poison activity, thereby promoting cell survival and resistance. nih.govmdpi.com
Involvement of microRNAs (miRNAs) in Drug Resistance
The development of resistance to camptothecin analogs, including Lurtotecan hydrochloride, is a complex process involving various cellular mechanisms. While direct research on the role of microRNAs (miRNAs) in Lurtotecan-specific resistance is limited, studies on the broader class of camptothecins provide significant insights. MiRNAs are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level and have been implicated in modulating cellular responses to chemotherapy, including the development of drug resistance. nih.govnih.gov
Research has shown that the expression profiles of numerous miRNAs are altered in cancer cells upon treatment with camptothecins, and these changes can influence apoptotic pathways and drug sensitivity. biorxiv.orgtubitak.gov.tr For instance, in Jurkat T-cell leukemia cells, treatment with camptothecin led to the identification of a drug-resistant subpopulation with a distinct miRNA signature. tubitak.gov.tr In this resistant group, miRNAs such as miR-16-1 and members of the let-7 family were suppressed. biorxiv.org Conversely, a study on camptothecin sensitivity found that miR-15a and miR-16 could enhance chemosensitivity by inducing autophagy. researchgate.net
Furthermore, anti-apoptotic miRNAs have been observed to be downregulated in cells sensitive to camptothecin treatment, as would be expected. tubitak.gov.tr Dysregulation of specific miRNAs, such as miR-17*, -128, -140, -142, -161, -186, -766, and -1268, has been noted in response to camptothecin, although their direct role in resistance mechanisms like drug efflux requires further investigation. tubitak.gov.tr Studies on other camptothecin derivatives like irinotecan have linked miR-17 to chemoresistance through its regulation of the PTEN gene, a key tumor suppressor. mdpi.com These findings suggest that miRNAs likely play a significant role in the molecular and cellular mechanisms of resistance to Lurtotecan by modulating key pathways involved in apoptosis, cell cycle, and drug metabolism.
| miRNA | Reported Role in Relation to Camptothecin-class Drugs | Cell/Cancer Type |
| miR-15a/miR-16 | Induced autophagy and enhanced chemosensitivity to camptothecin. researchgate.net | Gastric Cancer researchgate.net |
| miR-17 | Regulates PTEN expression, contributing to chemoresistance. mdpi.com | Colorectal Cancer mdpi.com |
| miR-125/miR-128 | Reported as anti-apoptotic; downregulated in camptothecin-treated cells. tubitak.gov.tr | Jurkat T cells tubitak.gov.tr |
| miR-17-92 cluster | Established anti-apoptotic miRNA cluster. biorxiv.org | Jurkat T cells biorxiv.org |
| let-7 family | Suppressed in camptothecin-resistant cells. biorxiv.org | Jurkat T cells biorxiv.org |
Preclinical Strategies to Circumvent Lurtotecan Resistance
Overcoming resistance to topoisomerase I inhibitors is a critical goal in cancer therapy. Several preclinical strategies have been investigated to circumvent resistance to Lurtotecan and other camptothecins, focusing primarily on novel drug delivery systems and combination therapies.
One of the most direct strategies developed for Lurtotecan was its encapsulation in a liposomal formulation, known as OSI-211 or NX 211. symbiosisonlinepublishing.com This approach was designed to alter the pharmacokinetic profile of the drug, increase its plasma half-life, and enhance its delivery to tumor tissues, thereby potentially overcoming resistance mechanisms and reducing systemic toxicity. symbiosisonlinepublishing.com Preclinical studies demonstrated that this liposomal formulation had greater potency than Lurtotecan alone. A phase II clinical study evaluated liposomal Lurtotecan (OSI-211) specifically in patients with ovarian cancer that had become resistant to topotecan, another topoisomerase I inhibitor. nih.gov
Nanoparticle-based drug delivery systems represent a broader preclinical strategy to overcome multidrug resistance (MDR). e-crt.orgoaepublish.com These systems are designed to bypass common resistance mechanisms, such as the action of efflux pumps like P-glycoprotein (P-gp), by entering cells through endocytosis. e-crt.orgutwente.nl By encapsulating drugs like Lurtotecan, nanoparticles can increase the intracellular drug concentration in cancer cells while minimizing exposure to healthy tissues. e-crt.org Various nanocarriers, including polymeric nanoparticles and micelles, have shown promise in preclinical models for overcoming resistance to chemotherapeutic agents. nih.govnih.gov
Combination therapy is another key approach. The rationale is to target different cellular pathways simultaneously to achieve a synergistic effect and prevent the emergence of resistant clones. Preclinical studies have explored combining topoisomerase I inhibitors with other classes of anticancer drugs. For example, the combination of irinotecan (a related camptothecin) with lurbinectedin (B608698) and 5-fluorouracil (B62378) showed synergistic killing of pancreatic tumor cells in preclinical models. nih.govnih.gov The mechanism involved an upregulation of DNA damage markers, suggesting that combining agents that induce DNA damage through different mechanisms could be an effective strategy. nih.gov Combining camptothecins with PARP inhibitors has also been investigated, based on the rationale of targeting DNA repair pathways to enhance cancer cell death. google.com
| Strategy | Rationale | Preclinical Findings/Model |
| Liposomal Formulation (OSI-211) | Improve pharmacokinetics, enhance tumor delivery, and overcome resistance. symbiosisonlinepublishing.com | Showed greater potency than free Lurtotecan in preclinical models; tested in patients with topotecan-resistant ovarian cancer. nih.gov |
| Nanoparticle Delivery Systems | Bypass P-gp efflux pumps, increase intracellular drug concentration, and reduce systemic toxicity. e-crt.orgutwente.nl | Nanoparticles loaded with camptothecin derivatives have shown the ability to overcome drug resistance in various preclinical models. e-crt.org |
| Combination Therapy | Target multiple cellular pathways to achieve synergy and prevent resistance. nih.govnih.gov | Combination of irinotecan with lurbinectedin and 5-FU showed synergistic killing in pancreatic cancer cell lines. nih.govnih.gov |
| Combination with Radiotherapy | Exploit radiation-induced DNA repair vulnerabilities to enhance the effect of the topoisomerase I inhibitor. | Investigated in preclinical models of colorectal adenocarcinoma. frontiersin.org |
Advanced Drug Delivery Systems for Lurtotecan Hydrochloride
Liposomal Formulations (e.g., OSI-211, NX-211)
Lurtotecan (B1684465) has been successfully encapsulated into a low-clearance, unilamellar liposome (B1194612), known by the designations NX-211 and OSI-211. nih.govaacrjournals.org These formulations consist of a lipid bilayer, often composed of hydrogenated soy phosphatidylcholine (HSPC) and cholesterol, which entraps the water-soluble lurtotecan molecule. mdpi.comnih.gov This encapsulation strategy has been shown to improve drug delivery to tumors and alter its systemic behavior. medkoo.com Liposomal delivery not only provides the therapeutic advantages of a carrier system but also helps maintain the closed lactone ring of lurtotecan, which is its active form, thereby increasing the stability of the compound. nih.gov
A primary advantage of liposomal formulations like NX-211 is their ability to enhance drug accumulation at tumor sites. mdpi.comresearchgate.net This is achieved through the Enhanced Permeability and Retention (EPR) effect, where the nanoscale size of the liposomes allows them to preferentially pass through the leaky vasculature of tumors and become trapped due to poor lymphatic drainage. mdpi.commdpi.com
Preclinical studies have demonstrated significantly improved tumor targeting with liposomal lurtotecan compared to the free drug. In a study using ES-2 tumor-bearing mice, a 40-fold increase in the concentration of radiolabeled compound was observed in the tumors of mice treated with [14C]NX-211 compared to those treated with free [14C]lurtotecan 24 hours after administration. nih.govaacrjournals.org This enhanced accumulation is a key factor contributing to the improved antitumor activity of the liposomal formulation. nih.govaacrjournals.org The design of these nanoparticles allows them to bypass physiological barriers and penetrate deep into tumor tissues, a critical factor for efficacy in solid tumors. nih.gov
Encapsulating lurtotecan within a liposomal carrier dramatically alters its pharmacokinetic profile. nih.govnih.gov The liposome shields the drug from rapid clearance and metabolism, leading to a prolonged circulation time in the bloodstream. aacrjournals.orgmdpi.com
Comparative pharmacokinetic studies in nude mice revealed that NX-211 resulted in a significant increase in plasma residence time, which led to a 1500-fold increase in the plasma area under the drug concentration-time curve (AUC) compared to free lurtotecan. nih.govaacrjournals.org Furthermore, the volume of distribution was greatly restricted, indicating a change in tissue distribution patterns. nih.govaacrjournals.org In a Phase I study in patients with advanced leukemia, the liposomal formulation of lurtotecan (OSI-211) was found to have a mean systemic clearance of 0.946 L/hour/m². nih.gov This modulation of pharmacokinetics is crucial, as prolonged exposure is believed to enhance the cytotoxic effects of camptothecins. aacrjournals.org
| Pharmacokinetic Parameter | Lurtotecan (Free Drug) | NX-211 (Liposomal) | Fold-Increase | Source |
|---|---|---|---|---|
| Plasma Area Under Curve (AUC) | Baseline | ~1500x Higher | ~1500 | nih.gov, aacrjournals.org |
| Plasma Residence Time | Baseline | Significantly Increased | N/A | nih.gov, aacrjournals.org |
| Volume of Distribution | Baseline | Greatly Restricted | N/A | nih.gov, aacrjournals.org |
| Tumor Drug Concentration (at 24h) | Baseline | ~40x Higher | ~40 | nih.gov, aacrjournals.org |
The favorable changes in pharmacokinetics and tumor delivery translate into superior antitumor efficacy in preclinical models. nih.govnih.gov Liposomal lurtotecan has demonstrated potent activity in various human tumor xenografts and SCID mouse models of leukemia. nih.govnih.govcapes.gov.br
In single-dose studies, NX-211 produced a consistent increase in the therapeutic index of 3-fold or greater compared to free lurtotecan in both KB and ES-2 xenograft models. nih.govaacrjournals.org When evaluated at equitoxic doses in repeat-dose studies, NX-211 was significantly more effective, generating durable cures lasting over 60 days and achieving a 2- to 8-fold greater log10 cell kill compared to free lurtotecan and topotecan (B1662842), respectively. nih.govaacrjournals.org In multidrug-resistant tumor models, such as KBV, NX-211 showed a dose-response inhibition of tumor growth where free lurtotecan was largely ineffective. aacrjournals.org Furthermore, in SCID mouse models of acute myelogenous leukemia (AML) and acute lymphocytic leukemia (ALL), OSI-211 significantly increased the life span of treated animals, demonstrating potent antileukemia activity. nih.gov
| Tumor Model | Metric | Result with Liposomal Lurtotecan | Source |
|---|---|---|---|
| KB and ES-2 Xenografts | Therapeutic Index Increase (vs. Free Lurtotecan) | ≥ 3-fold | nih.gov, aacrjournals.org |
| ES-2 Xenograft | Log10 Cell Kill Increase (vs. Lurtotecan/Topotecan) | 2- to 8-fold | nih.gov, aacrjournals.org |
| KBM-3B Leukemia (SCID mouse) | Survival | 86% long-term survivors | nih.gov |
| Molt-4 Leukemia (SCID mouse) | Increase in Life Span (ILS) | ~181% | nih.gov |
Modulation of Pharmacokinetic Profile by Encapsulation
Prodrug Strategies and Conjugates for Camptothecin (B557342) Derivatives
Prodrug strategies represent another major avenue for improving the delivery and efficacy of camptothecin (CPT) derivatives. rsc.orgacs.org A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often at the target site. This approach can enhance water solubility, increase stability, and enable targeted release, thereby widening the therapeutic window. acs.orgrsc.org
Macromolecular prodrugs involve conjugating a CPT derivative to a larger carrier molecule, such as a polymer. nih.gov The design of these conjugates focuses on several key criteria: improved water solubility, stability in blood, reduced cytotoxicity of the conjugate itself, and susceptibility to cleavage by specific enzymes or conditions prevalent in the tumor microenvironment. acs.org
One strategy involves creating water-soluble derivatives that can be conjugated to bioreductive motifs. For example, a CPT derivative was synthesized with a side-chain that could be linked to structures like indolequinone or 4-nitrofuryl alcohol. rsc.orgrsc.org These prodrugs are designed to be activated under hypoxic (low oxygen) conditions, which are common in solid tumors, leading to the selective release of the active drug in the target tissue. rsc.org Another approach is the synthesis of glucuronide prodrugs. acs.org In this design, the CPT derivative is linked to glucuronic acid via a spacer. This modification significantly increases water solubility and renders the compound less toxic. The linker is designed to be cleaved by the enzyme β-glucuronidase, which is found at high concentrations in some tumors, allowing for targeted drug release. acs.org
Beyond liposomes, a wide array of other nanoparticle-based systems have been developed to enhance the delivery of CPTs. nih.govresearchgate.net These nanocarriers include polymeric nanoparticles, inorganic nanomaterials, and nanocrystals, all designed to address the challenges of poor water solubility and stability associated with the parent compounds. nih.govresearchgate.netoncotarget.com
The fundamental advantage of these systems is their ability to improve the pharmacokinetic profile and regulate drug distribution, often by leveraging the EPR effect for passive tumor accumulation. nih.gov For instance, nanocrystals of a novel CPT derivative, WCN-21, were developed by self-assembly without the need for auxiliary ingredients, which can have their own toxicity. oncotarget.com These nanocrystals significantly improved the drug's solubility and, in preclinical models, showed higher distribution in tumor tissues and enhanced antitumor effects compared to the free drug. oncotarget.com Polymeric nanoparticles can also be engineered for passive targeting or modified with ligands for active targeting to specific receptors overexpressed on cancer cells. researchgate.netresearchgate.net These diverse nanotechnologies offer a versatile platform for creating more effective and targeted delivery systems for the camptothecin class of anticancer agents. nih.govresearchgate.net
Design and Synthesis of Macromolecular Prodrugs for Targeted Release
Innovative Formulation Approaches for Improved Drug Stability and Efficacy
The inherent instability of the active lactone ring of camptothecin analogues, including lurtotecan hydrochloride, presents a significant hurdle to their therapeutic efficacy. This instability leads to a pH-dependent hydrolysis into a biologically inactive carboxylate form. eur.nl To overcome this limitation and enhance the drug's performance, researchers have explored various innovative formulation strategies. These approaches aim to protect the lactone structure, prolong systemic circulation, and improve drug delivery to tumor tissues. eur.nlfrontiersin.org
Liposomal Formulations
Liposomal encapsulation is a prominent strategy to enhance the stability and therapeutic index of lurtotecan. eur.nl By sequestering the drug within a lipid bilayer, liposomes protect it from the physiological pH of the bloodstream, thereby preserving the active lactone form. eur.nlfrontiersin.org
One such formulation, known as NX 211 (also referred to as OSI-211), is a liposomal encapsulation of lurtotecan. nih.govaacrjournals.org This formulation is composed of small unilamellar vesicles with a lipid bilayer consisting of fully hydrogenated soy phosphatidylcholine (HSPC) and cholesterol in a 2:1 molar ratio. nih.govmdpi.com The preparation involves a film hydration method followed by high-pressure homogenization to achieve a uniform vesicle size.
Studies have demonstrated that liposomal formulations like NX 211 can significantly increase the plasma residence time of lurtotecan and enhance its accumulation in tumors. nih.gov Preclinical data have shown that liposomal lurtotecan has greater potency and improved therapeutic indices compared to the free drug. The enhanced stability of the drug within the liposome is a key factor contributing to its improved efficacy. mdpi.com For instance, a more stable liposomal formulation of lurtotecan, using sucrose (B13894) octasulfate as an intraliposomal trapping agent, demonstrated superior efficacy in human colon carcinoma xenograft models compared to a less stable formulation. mdpi.com
Table 1: Comparison of Pharmacokinetic Parameters of Free vs. Liposomal Lurtotecan
| Parameter | Free Lurtotecan | Liposomal Lurtotecan (NX 211) |
|---|---|---|
| Plasma Half-life | 0.83 hours | 6.8 hours |
| Plasma AUC | 0.069 µg·h/mL | 127 µg·h/mL |
| Tumor Accumulation | Baseline | 40x higher |
Data sourced from preclinical studies.
Nanoparticle-Based Systems
Beyond liposomes, other nanoparticle-based delivery systems are being investigated to improve the delivery of camptothecin analogues. These systems include solid lipid nanoparticles (SLNs), polymeric nanoparticles, and dendrimers. scispace.comnih.govnih.gov
Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids and offer advantages such as high drug loading capacity, controlled release, and good stability. researchgate.netnanomedicine-rj.commdpi.com For instance, folic acid-tailored SLNs loaded with irinotecan (B1672180) hydrochloride trihydrate, a related camptothecin, have shown sustained drug release for up to 144 hours and significantly higher cytotoxicity against colorectal cancer cells compared to the free drug solution. nih.gov This targeted approach enhances drug delivery to cancer cells that overexpress folate receptors. nih.gov
Polymeric Nanoparticles: These nanoparticles, made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA), can encapsulate drugs and offer controlled, sustained release. nih.govfrontiersin.orgspandidos-publications.com Surface modification with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can prolong circulation time and reduce immunogenicity. nih.gov Polymer-drug conjugates, where the drug is covalently attached to a polymer backbone, represent another advanced approach to improve pharmacokinetics and achieve targeted delivery. core.ac.ukmdpi.commdpi.com
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble drugs, thereby enhancing their solubility and stability. csic.esoatext.comnih.govmdpi.com The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the drug, protecting it from the aqueous environment. mdpi.com
Research on camptothecin has shown that complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly substituted dimethyl-β-cyclodextrin (RDM-β-CD), can significantly increase its solubility and stability. nih.gov For camptothecin, complexation with RDM-β-CD resulted in a 171-fold increase in solubility and a 10-fold increase in its half-life at physiological pH. nih.gov Furthermore, these cyclodextrin complexes exhibited enhanced cytotoxicity against leukemia cell lines, which is attributed to the increased stability of the active lactone form. nih.gov Similar strategies could be applied to lurtotecan to improve its formulation characteristics.
Table 2: Stability of Camptothecin in the Presence of RDM-β-Cyclodextrin
| Formulation | Observed Hydrolysis Rate Constant (kobs) (min-1) | Half-life (min) |
|---|---|---|
| Free Camptothecin | 11.8 x 10-3 | 58.7 |
| Complexed Camptothecin | 1.18 x 10-3 | 587.3 |
Data from a study on camptothecin stability in pH 7.4 buffer at 25°C. nih.gov
Hydrogel Delivery Systems
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. mdpi.comnih.govmdpi.comrsc.org They can be designed as injectable, in situ-forming depots for the sustained and localized delivery of therapeutic agents. mdpi.comnih.gov For camptothecin derivatives, incorporating them into a thermosensitive hydrogel can help maintain the active lactone form and provide slow, controlled release. researchgate.net For example, topotecan-loaded liposomes incorporated into a chitosan-based hydrogel demonstrated slowed drug release and maintained a higher fraction of the active lactone form over 50 hours. researchgate.net This approach holds promise for localized cancer therapy, potentially reducing systemic side effects. nih.gov
Lyophilized Formulations
Lyophilization, or freeze-drying, is a process used to improve the long-term stability of pharmaceutical formulations, including liposomes. mdpi.comnih.gov By removing water, lyophilization can prevent the hydrolysis of both the encapsulated drug and the lipid components of the liposome, thereby extending the shelf-life of the product. nih.gov Cryoprotectants, such as sugars like sucrose and lactose, are often added to protect the liposomes from damage during the freeze-drying and rehydration process. nih.gov While lyophilization may not always extend shelf-life compared to other storage forms, it has been shown in some cases to increase the therapeutic efficacy of the formulation in vivo. nih.gov
Preclinical Combination Strategies Involving Lurtotecan Hydrochloride
Rationale for Combination Therapy with Topoisomerase I Inhibitors
The rationale for employing topoisomerase I inhibitors like lurtotecan (B1684465) in combination regimens is multifaceted and scientifically grounded. The primary goals are to achieve synergistic antitumor effects, overcome intrinsic or acquired drug resistance, and broaden the spectrum of activity. frontiersin.org
Synergistic Mechanisms: Combining drugs that target different, yet complementary, cellular pathways can lead to a greater therapeutic effect than the sum of the individual agents. frontiersin.org For instance, pairing a topoisomerase I inhibitor with a DNA-damaging agent, such as a platinum compound, creates a potent dual assault on the cancer cell's genome. The platinum agent induces DNA adducts and crosslinks, and the topoisomerase I inhibitor can impede the cell's ability to repair this damage, thereby enhancing the accumulation of lethal DNA lesions. aacrjournals.orgeur.nl Preclinical studies suggest that the platination of DNA can enhance the trapping of the topoisomerase I-DNA covalent complexes, leading to increased toxicity for the cancer cell. aacrjournals.org
Overcoming Resistance: Cancer cells can develop resistance to a single therapeutic agent through various mechanisms. Combination therapy allows for the simultaneous targeting of multiple pathways, making it more difficult for cancer cells to develop resistance. frontiersin.orgkuleuven.be For example, some topoisomerase I inhibitors are substrates for efflux pumps like P-glycoprotein, which can lead to resistance. Combining them with an agent that is not a substrate for the same pump or one that can modulate pump activity can help circumvent this resistance mechanism.
Non-Overlapping Toxicities: Ideal combination partners have different toxicity profiles, allowing for the administration of each drug at a therapeutically effective dose without causing cumulative or intolerable adverse effects. aacrjournals.org Topoisomerase I inhibitors, for instance, often have dose-limiting myelosuppression, while other agents might have primary toxicities related to other organ systems. kuleuven.bekarger.com This allows for the design of regimens that maximize antitumor activity while managing patient tolerability.
Preclinical Evaluation of Synergy with Other Antineoplastic Agents
The preclinical assessment of lurtotecan in combination with other cytotoxic drugs has been guided by the extensive research conducted on its class of topoisomerase I inhibitors, particularly topotecan (B1662842) and irinotecan (B1672180). These studies provide a strong basis for predicting synergistic interactions for lurtotecan with various antineoplastic agents, including platinum compounds and taxanes.
Combination with Platinum Agents (Cisplatin/Carboplatin): There is a strong preclinical rationale for combining topoisomerase I inhibitors with platinum agents. eur.nl Laboratory investigations have consistently demonstrated synergy when topotecan or irinotecan is combined with cisplatin (B142131) or carboplatin (B1684641) in a variety of cancer cell lines and in vivo tumor models. aacrjournals.orgkarger.comnih.gov The synergy is believed to result from the inhibition of repair of cisplatin-induced DNA adducts by the topoisomerase I inhibitor. eur.nl
In vitro studies in ovarian carcinoma cell lines (IGROV-1) have quantified this interaction, showing that simultaneous exposure to topotecan and cisplatin results in a synergistic, rather than merely additive, cytotoxic effect. nih.gov This synergy provides a pharmacological advantage, allowing for a significant antitumor effect at suboptimal doses of each drug. nih.gov
| Exposure Schedule | Observed Interaction | Cell Line | Reference |
|---|---|---|---|
| Cisplatin (1h) followed by Topotecan (24h) | Additive | IGROV-1 (Cisplatin-Sensitive) | nih.gov |
| Simultaneous Exposure (1h) | Synergistic | IGROV-1 (Cisplatin-Sensitive) | nih.gov |
In vivo studies using tumor xenografts further support this combination. In an IGROV-1 tumor xenograft model, the concomitant administration of suboptimal doses of topotecan and cisplatin achieved an antitumor effect that was comparable or superior to the optimal dose of either drug alone. nih.gov
Combination with Taxanes (Paclitaxel): The combination of topoisomerase I inhibitors with taxanes like paclitaxel (B517696) has also been an area of significant preclinical interest, with reviews noting lurtotecan among the inhibitors being explored in such combinations. researchgate.net Studies with related compounds have shown that the sequence of administration is critical. For example, preclinical research on the combination of paclitaxel and SN-38 (the active metabolite of irinotecan) in various human cancer cell lines demonstrated that simultaneous exposure often produced antagonistic effects. In contrast, sequential exposure—either paclitaxel followed by SN-38 or the reverse sequence—consistently resulted in additive effects across all tested cell lines. This suggests that a sequential schedule is more appropriate for this type of combination.
| Cell Line (Cancer Type) | Simultaneous Exposure (24h) | Sequential Exposure (24h + 24h) | Reference |
|---|---|---|---|
| A549 (Lung) | Antagonistic | Additive | researchgate.net |
| MCF7 (Breast) | Antagonistic | Additive | researchgate.net |
| WiDr (Colon) | Antagonistic | Additive | researchgate.net |
| PA1 (Ovarian) | Additive | Additive | researchgate.net |
Combination with Other Agents: The combination of topotecan with cyclophosphamide (B585) is used in clinical practice for certain pediatric solid tumors, indicating a recognized therapeutic interaction. kuleuven.be Preclinical studies have also explored combinations of topoisomerase I inhibitors with a wide array of other drugs, including those targeting angiogenesis, such as pazopanib, where concurrent administration with oral topotecan showed significantly enhanced antitumor activity in an ovarian cancer model. nih.gov
Optimization of Preclinical Combination Regimens
Optimizing the therapeutic efficacy of lurtotecan combinations in preclinical models hinges on two key variables: the schedule of administration and the dose. The interaction between a topoisomerase I inhibitor and another cytotoxic agent can be schedule-dependent, ranging from synergistic to antagonistic based on the timing and sequence of drug delivery. eur.nl
Schedule-Dependence: As demonstrated with combinations of topotecan and cisplatin, simultaneous exposure can be synergistic while sequential administration may only be additive. nih.gov Conversely, for paclitaxel and irinotecan's active metabolite, sequential scheduling is necessary to avoid antagonism. researchgate.net This highlights the importance of detailed preclinical evaluation to define the optimal sequence for any given combination, as the underlying mechanism of interaction (e.g., interference with DNA repair vs. cell cycle synchronization) dictates the most effective approach. eur.nlnih.gov
Dose and Exposure Duration: The cytotoxicity of topoisomerase I inhibitors is often dependent on the duration of exposure, a consequence of their S-phase specific mechanism of action. eur.nl Preclinical studies have shown that protracted, low-dose administration schedules can be more effective and less toxic than short, high-dose regimens. eur.nl This "metronomic" dosing approach, when applied to oral topotecan in combination with an antiangiogenic agent, resulted in potent and sustained antitumor effects in preclinical models. nih.gov The optimization of lurtotecan combinations, therefore, involves exploring various dosing schemes to identify a regimen that maximizes tumor cell kill while remaining within a tolerable toxicity window.
Future Research Directions and Academic Implications
Elucidating Novel Resistance Mechanisms
The clinical efficacy of lurtotecan (B1684465) hydrochloride, like other camptothecin (B557342) analogues, is often hampered by the development of drug resistance. nih.govresearchgate.net Future research is critical to unravel the complex and multifaceted mechanisms that contribute to both intrinsic and acquired resistance to this topoisomerase I inhibitor. While some resistance mechanisms are known, such as those involving alterations in the drug's target, topoisomerase I (Top1), and increased drug efflux, a deeper understanding of novel and less-characterized pathways is essential for developing strategies to overcome resistance. nih.govnih.gov
Preclinical studies have indicated that resistance to camptothecins can arise from several key areas: (1) insufficient drug accumulation within the tumor, (2) modifications in the Top1 enzyme that reduce drug binding or activity, and (3) changes in the cellular response to the DNA damage induced by the lurtotecan-Top1-DNA complex. nih.gov
Future investigations should focus on:
Mutations in Topoisomerase I: While mutations in the TOP1 gene are a known cause of resistance, comprehensive genomic and proteomic analyses of resistant tumors are needed to identify novel mutations that alter the binding affinity of lurtotecan. acs.org Computational modeling has suggested that certain mutations can significantly weaken the binding of camptothecin derivatives. acs.org
Drug Efflux Pumps: The role of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), in pumping lurtotecan out of cancer cells requires further elucidation. drugbank.commdpi.com Overexpression of ABCG2 has been linked to resistance to other camptothecins like topotecan (B1662842) and SN-38. drugbank.commdpi.com Research into the specific interaction of lurtotecan with these transporters and the development of potent and specific inhibitors are crucial.
DNA Damage Response (DDR) Pathways: The cellular response to the DNA strand breaks caused by lurtotecan is a critical determinant of its cytotoxic effect. nih.govmdpi.com Enhanced DNA repair capabilities can confer resistance. Investigating the role of specific DDR proteins, such as those involved in single-strand and double-strand break repair, in lurtotecan resistance is a key area for future research. For instance, overexpression of the DNA repair protein XRCC1 has been shown to confer resistance to camptothecins. nih.gov
Alterations in Cellular Localization: Changes in the subcellular localization of Top1, such as a shift from the nucleolus to a diffuse nuclear pattern, have been associated with camptothecin resistance in yeast models and may represent a resistance mechanism in human cancers. nih.gov
Epigenetic Modifications: The role of epigenetic changes, such as DNA methylation and histone modifications, in regulating the expression of genes involved in drug transport, metabolism, and the DNA damage response is an emerging area of investigation for lurtotecan resistance. mdpi.com
Rational Design and Synthesis of Next-Generation Analogues
The development of lurtotecan itself was a result of efforts to create more effective camptothecin analogues. nih.gov However, the quest for improved derivatives continues, driven by the need to overcome resistance, enhance efficacy, and improve the pharmacological properties of this class of drugs. nih.govresearchgate.net The rational design and synthesis of next-generation analogues of lurtotecan hydrochloride is a key area of future research, leveraging decades of structure-activity relationship (SAR) data for the camptothecin core. aacrjournals.org
Key structural elements of the camptothecin molecule are crucial for its activity, including the E-ring lactone, the 20(S)-hydroxyl group, and the planarity of the five-ring system. aacrjournals.org Modifications have historically focused on the A and B rings, particularly at the C-7, C-9, C-10, and C-11 positions, to improve properties like water solubility and overcome resistance. drugbank.commdpi.comnih.gov
Future research in this area will likely focus on several strategic approaches:
Circumventing Efflux-Mediated Resistance: A primary goal is to design analogues that are poor substrates for ABC transporters like ABCG2. drugbank.com Studies have shown that substitutions at the 10- or 11-position of the A-ring can influence whether a camptothecin analogue is recognized and transported by ABCG2. drugbank.com Specifically, analogues with a hydroxyl group at these positions tend to be good substrates for ABCG2. drugbank.com Therefore, designing molecules that lack this feature or have other modifications to hinder transporter binding is a promising strategy.
Enhancing Potency and Overcoming Target-Based Resistance: The development of analogues with increased potency against both wild-type and mutant forms of topoisomerase I is another critical objective. acs.org This could involve designing compounds that form more stable ternary complexes with the enzyme and DNA, or that bind to different regions of the enzyme, making them less susceptible to resistance-conferring mutations. acs.org
Improving Pharmacokinetic Properties: While lurtotecan is water-soluble, further improvements in its pharmacokinetic profile are desirable. nih.gov This includes optimizing its half-life and distribution to tumor tissues. The design of novel analogues often goes hand-in-hand with the development of new formulations. portico.org
Synthesis of Novel Heterocyclic Derivatives: The synthesis of novel derivatives by coupling heterocyclic moieties to the camptothecin backbone has shown promise. For example, coupling 5-substituted uracils and other heterocyclic rings through a glycine (B1666218) linker has resulted in compounds with potent cytotoxic activities. mdpi.com
Development of Targeted Delivery Platforms
A significant challenge with many chemotherapeutic agents, including this compound, is achieving a high concentration at the tumor site while minimizing exposure to healthy tissues. nih.govbohrium.com The development of targeted delivery platforms represents a promising strategy to improve the therapeutic index of lurtotecan. mdpi.comresearchgate.net These platforms aim to enhance drug solubility, prolong circulation time, and facilitate selective accumulation in tumors. nih.gov
Several types of nanocarriers are being explored for the delivery of camptothecin analogues, and these approaches are directly applicable to lurtotecan:
Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like lurtotecan. mdpi.com A liposomal formulation of lurtotecan, known as NX 211 (also referred to as OSI-211), has been developed and evaluated. portico.orgnih.govaacrjournals.org Preclinical studies with NX 211 demonstrated a significantly increased plasma residence time, a 1500-fold increase in the plasma area under the curve, and a 40-fold increase in tumor drug concentration compared to free lurtotecan. nih.govaacrjournals.org This resulted in a greater than 3-fold increase in the therapeutic index. nih.govaacrjournals.org Clinical trials have evaluated liposomal lurtotecan in various cancers. mdpi.commdpi.com Future research will likely focus on optimizing these liposomal formulations, potentially by incorporating targeting ligands or creating "smart" liposomes that release their payload in response to specific stimuli within the tumor microenvironment. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate lurtotecan. bohrium.comnih.gov These nanoparticles can be engineered to have specific sizes and surface properties to enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. nih.gov Surface modification with polymers like polyethylene (B3416737) glycol (PEG) can help to shield the nanoparticles from the immune system, prolonging their circulation time. beilstein-journals.org
Antibody-Drug Conjugates (ADCs): The development of lurtotecan-based payloads for ADCs is a highly promising area of research. aacrjournals.org In this approach, a potent lurtotecan analogue is chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This strategy allows for the highly selective delivery of the cytotoxic payload directly to cancer cells, minimizing systemic toxicity. The design of the linker, which controls the release of the drug at the target site, is a critical aspect of ADC development. aacrjournals.org
Other Nanocarriers: A variety of other nanocarriers, such as micelles, dendrimers, and inorganic nanoparticles (e.g., iron oxide, silver), are also being investigated for the delivery of camptothecins. nih.govbeilstein-journals.orgacs.org Each platform offers unique advantages in terms of drug loading, stability, and delivery characteristics.
Table of Delivery Platforms for Camptothecin Analogues
| Delivery Platform | Description | Key Advantages | Examples/Research Focus |
|---|---|---|---|
| Liposomes | Vesicles composed of one or more lipid bilayers. mdpi.com | Can encapsulate both hydrophilic and hydrophobic drugs, biocompatible, can be surface-modified. mdpi.com | NX 211 (liposomal lurtotecan) showed increased plasma residence time and tumor accumulation. nih.govaacrjournals.org |
| Polymeric Nanoparticles | Solid colloidal particles made from natural or synthetic polymers. nih.gov | Controlled drug release, can be functionalized with targeting ligands, improved stability. bohrium.comnih.gov | PEGylated nanoparticles for prolonged circulation. beilstein-journals.org |
| Antibody-Drug Conjugates (ADCs) | A cytotoxic drug linked to a monoclonal antibody that targets a specific tumor antigen. aacrjournals.org | High target specificity, reduced systemic toxicity. aacrjournals.org | Development of novel camptothecin payloads specifically designed for ADC applications. aacrjournals.org |
| Micelles | Self-assembling core-shell structures formed by amphiphilic block copolymers. nih.gov | Can solubilize poorly water-soluble drugs, small size allows for good tissue penetration. nih.gov | Delivery of various hydrophobic anticancer drugs. |
Application of Advanced Preclinical Models for Efficacy and Pharmacokinetic Studies
To better predict the clinical performance of this compound and its next-generation analogues, it is imperative to utilize advanced preclinical models that more accurately recapitulate the complexity of human tumors. embopress.orgnih.gov Traditional two-dimensional cell culture and standard cell line-derived xenograft (CDX) models have limitations in capturing the heterogeneity and microenvironment of patient tumors. nih.gov
Future research should increasingly rely on:
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. embopress.orgnih.gov These models are known to better preserve the histological and genetic characteristics of the original tumor, including its heterogeneity and stromal components. embopress.orgnih.gov PDX models have proven to be valuable tools for assessing the efficacy of anticancer drugs and for identifying biomarkers of response and resistance. nih.govbohrium.comresearchgate.net For instance, studies using PDX models of small-cell lung cancer have been used to evaluate the efficacy of topotecan-based chemotherapy, demonstrating the clinical relevance of these models. embopress.orgnih.gov The response of neuroblastoma PDXs to topotecan has also been used to identify gene expression patterns associated with drug resistance. bohrium.comresearchgate.net
Patient-Derived Organoid (PDO) Models: PDOs are three-dimensional cultures grown from patient tumor cells that self-organize into structures mimicking the in vivo architecture of the tumor. embopress.org PDOs can be established with high efficiency and can be used for high-throughput drug screening to predict patient-specific responses to therapies, including lurtotecan. embopress.org
Humanized Mouse Models: A limitation of traditional PDX models in immunodeficient mice is the inability to study the interactions between the drug, the tumor, and the immune system. Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, can provide a more comprehensive platform to evaluate the efficacy of lurtotecan, especially when considering potential combinations with immunotherapies.
The use of these advanced models will be crucial for:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies in these more clinically relevant models will provide a better understanding of the relationship between drug exposure and antitumor activity. nih.gov This information is essential for optimizing dosing schedules and predicting clinical outcomes. The pharmacokinetic profile of lurtotecan has been shown to have significant inter-patient variability, making robust preclinical modeling even more critical. nih.gov
Biomarker Discovery: Advanced preclinical models provide a powerful platform for identifying predictive biomarkers that can help select patients who are most likely to benefit from lurtotecan therapy and for identifying pharmacodynamic biomarkers to monitor treatment response. bohrium.comresearchgate.net
Systems Biology Approaches to this compound Action
Understanding the complex biological response to this compound requires a shift from a single-target focus to a more holistic, systems-level perspective. mdpi.com Systems biology integrates large-scale experimental data (e.g., genomics, transcriptomics, proteomics, metabolomics) with computational modeling to understand how cellular networks are perturbed by drug treatment. mdpi.com
Future research employing systems biology approaches will be instrumental in:
Mapping the Lurtotecan Interactome: Identifying all the cellular components that interact with lurtotecan, either directly or indirectly. This goes beyond topoisomerase I to include drug transporters, metabolic enzymes, and downstream signaling proteins.
Identifying Network-Level Resistance Mechanisms: Resistance to lurtotecan is likely not due to a single gene or protein but rather to the rewiring of complex cellular networks. mdpi.com Systems biology approaches can help to identify these altered network topologies in resistant cells, revealing novel targets for overcoming resistance. For example, analyzing gene expression data from resistant and sensitive tumors can uncover entire pathways, such as the WNT and Hedgehog signaling pathways, that are activated in non-responding tumors. bohrium.comresearchgate.net
Predicting Drug Combinations: By understanding the network-level effects of lurtotecan, it becomes possible to rationally identify other drugs that could be combined to create synergistic effects. For example, if lurtotecan treatment leads to the upregulation of a specific survival pathway, a drug that inhibits that pathway could be a logical combination partner.
Personalized Medicine: Ultimately, systems biology approaches could lead to the development of personalized treatment strategies. By analyzing the molecular profile of a patient's tumor, it may be possible to create a computational model that predicts the tumor's response to lurtotecan and helps to select the most effective combination therapy for that individual. mdpi.com
The integration of multi-omics data with advanced computational modeling will provide an unprecedentedly detailed picture of how lurtotecan works and how tumors evade its effects, paving the way for more effective and personalized cancer therapies.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to evaluate Lurtotecan hydrochloride’s mechanism of action as a topoisomerase I inhibitor?
- Methodological Answer : To confirm its inhibition of topoisomerase I, employ DNA relaxation assays using purified enzyme and supercoiled plasmid DNA. Measure the reduction in supercoiling via gel electrophoresis under controlled pH and temperature conditions . For cellular validation, use fluorescence-based assays (e.g., comet assays) to quantify DNA damage in ovarian or small cell carcinoma lines treated with Lurtotecan. Include positive controls like camptothecin and negative controls (e.g., untreated cells) to validate specificity .
Q. How can researchers synthesize and characterize this compound in laboratory settings?
- Methodological Answer : As a semisynthetic camptothecin analog, Lurtotecan can be derived from natural camptothecin via hydroxylation and side-chain modifications. Post-synthesis, purity should be verified using HPLC with a C18 column and UV detection (λ = 254–370 nm). Structural confirmation requires H-NMR and C-NMR to analyze substituents, and mass spectrometry for molecular weight validation (CHNO, MW 518.56) .
Q. What in vitro models are suitable for preliminary efficacy screening of this compound?
- Methodological Answer : Use patient-derived xenograft (PDX) cells or established cell lines (e.g., NCI-H446 for small cell lung cancer, SK-OV-3 for ovarian cancer). Assess cytotoxicity via MTT assays, and correlate results with topoisomerase I activity using immunofluorescence for γ-H2AX foci (a DNA damage marker). Include dose-response curves (typical range: 0.1–10 μM) to determine IC values .
Advanced Research Questions
Q. How can researchers optimize liposomal formulations of Lurtotecan (e.g., NX-211) to enhance tumor targeting?
- Methodological Answer : Evaluate lipid composition (e.g., DSPC:Cholesterol:PEG-DSPE ratios) for encapsulation efficiency using dynamic light scattering (DLS) to monitor particle size (target: 80–120 nm) and zeta potential. Test stability in serum-containing media and release kinetics via dialysis. In vivo, use fluorescence imaging in xenograft models to compare biodistribution of free vs. liposomal Lurtotecan .
Q. What strategies address contradictory efficacy data in Lurtotecan trials for recurrent ovarian cancer?
- Methodological Answer : Perform meta-analyses of phase II trials (e.g., NCT00022594) to identify variables such as dosing schedules (e.g., weekly vs. biweekly), patient stratification (platinum-sensitive vs. resistant), and pharmacogenomic factors (e.g., ABCG2 transporter polymorphisms affecting drug efflux). Validate findings using isogenic cell lines engineered for resistance markers .
Q. How can Lurtotecan resistance mechanisms be systematically investigated?
- Methodological Answer : Conduct CRISPR-Cas9 screens in Lurtotecan-treated cells to identify genes modulating resistance (e.g., DNA repair pathways, drug efflux pumps). Validate hits via siRNA knockdown and rescue experiments. Combine Lurtotecan with PARP inhibitors (e.g., olaparib) to assess synthetic lethality in homologous recombination-deficient models .
Q. What in vivo models best recapitulate Lurtotecan’s pharmacokinetic challenges, such as rapid clearance?
- Methodological Answer : Use orthotopic or metastatic models (e.g., intraperitoneal ovarian cancer models) to study tissue distribution. Employ LC-MS/MS to quantify plasma and tumor concentrations over time. Compare pharmacokinetic parameters (t, AUC) between liposomal and free drug formulations .
Data Analysis and Validation
Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for Lurtotecan?
- Methodological Answer : Cross-validate using 3D spheroid cultures or organoids to better mimic tumor microenvironments. For in vivo data, ensure dosing regimens reflect human pharmacokinetics (e.g., maximum tolerated dose in mice scaled via body surface area). Use PD-PK modeling to bridge gaps between models .
Q. What biomarkers are critical for stratifying patients in Lurtotecan clinical trials?
- Methodological Answer : Prioritize biomarkers linked to topoisomerase I activity (e.g., TOP1 mRNA expression, γ-H2AX levels) and drug metabolism (e.g., CYP3A4/5 genotypes). Validate these in pretreatment biopsies using IHC or RNA-seq. Correlate biomarker status with progression-free survival in trial subanalyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
